1-(1-Methylcyclohexyl)-3-phenylurea

Catalog No.
S5281632
CAS No.
1611-63-8
M.F
C14H20N2O
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methylcyclohexyl)-3-phenylurea

CAS Number

1611-63-8

Product Name

1-(1-Methylcyclohexyl)-3-phenylurea

IUPAC Name

1-(1-methylcyclohexyl)-3-phenylurea

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-14(10-6-3-7-11-14)16-13(17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,15,16,17)

InChI Key

AKNTUWPMYJIXRB-UHFFFAOYSA-N

SMILES

CC1(CCCCC1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1(CCCCC1)NC(=O)NC2=CC=CC=C2

The exact mass of the compound N-(1-methylcyclohexyl)-N'-phenylurea is 232.157563266 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mode of Action Research

  • Researchers investigate how siduron disrupts plant growth processes at the cellular level. This knowledge can aid in developing more targeted herbicides and understanding plant physiology )

Environmental Fate Research

  • Scientists study the breakdown and movement of siduron in soil and water. This information is crucial for assessing its potential environmental impact and developing strategies for safe herbicide use ScienceDirect:

Analytical Method Development

  • Researchers develop and refine methods to detect and measure siduron in environmental samples. Accurate detection methods are essential for monitoring herbicide levels and ensuring environmental safety American Chemical Society:

Resistant Weed Research

  • Some studies explore how weeds develop resistance to siduron. This knowledge helps scientists develop strategies to manage herbicide resistance and maintain effective weed control practices Wiley Online Library:

1-(1-Methylcyclohexyl)-3-phenylurea is a chemical compound belonging to the class of substituted ureas, characterized by the presence of a methylcyclohexyl group and a phenyl group attached to the urea moiety. This compound can be represented by the molecular formula C13H17N2OC_{13}H_{17}N_{2}O and has a molecular weight of approximately 219.29 g/mol. The structure features a urea functional group (NHCONH-NH-CO-NH-) with distinct substituents that influence its chemical behavior and biological activity.

Involving 1-(1-Methylcyclohexyl)-3-phenylurea include:

  • Thermal Decomposition: The compound can undergo thermal decomposition, which has been studied extensively using electronic structure calculations. The decomposition pathways involve the elimination of ammonia and the formation of various reactive intermediates, which can further participate in pericyclic reactions depending on the substituents present on the urea nitrogen .
  • Hydrolysis: Similar to other urea derivatives, it is susceptible to hydrolysis under alkaline conditions, leading to the formation of corresponding amines and carbonyl compounds .

1-(1-Methylcyclohexyl)-3-phenylurea exhibits notable biological activity, particularly as a herbicide. It functions primarily by inhibiting photosystem II in plants, disrupting photosynthesis and leading to plant death. This mechanism is similar to other phenylurea-based herbicides, making it effective in agricultural applications . Additionally, studies have indicated potential antiviral properties in related compounds, suggesting a broader spectrum of biological activities may exist .

The synthesis of 1-(1-Methylcyclohexyl)-3-phenylurea typically involves several steps:

  • Formation of Urea: The initial step involves reacting isocyanates with amines to form urea derivatives.
  • Substitution Reactions: The introduction of the methylcyclohexyl group can be achieved through nucleophilic substitution methods or by using appropriate alkylating agents.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing and application.

This compound finds its primary application in agriculture as an herbicide due to its ability to inhibit photosynthesis in target plants. It is also explored for potential use in pharmaceuticals due to its unique chemical structure, which may confer specific biological activities that could be harnessed for therapeutic purposes.

Interaction studies have demonstrated that 1-(1-Methylcyclohexyl)-3-phenylurea interacts with various biological systems, particularly in plant physiology. Its inhibitory effects on photosystem II have been quantitatively assessed through chlorophyll fluorescence assays, revealing its potency compared to other herbicides in the same class . Furthermore, molecular docking studies suggest potential interactions with specific enzymatic targets that could lead to novel therapeutic applications.

Several compounds share structural similarities with 1-(1-Methylcyclohexyl)-3-phenylurea. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
Siduron (1-(2-Methylcyclohexyl)-3-phenylurea)Similar urea structure with different cyclohexyl substitutionHerbicide targeting photosystem II
Fenuron (N,N-Dimethyl-3-phenylurea)Dimethyl substitution instead of cyclohexylHerbicide with similar action mechanism
Diuron (N,N-Diethyl-3-(4-methylphenyl)urea)Diethyl substitution; broader herbicide spectrumEffective against various weed species

The uniqueness of 1-(1-Methylcyclohexyl)-3-phenylurea lies in its specific methylcyclohexyl substitution, which may confer distinct physical properties and biological activities compared to these similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

232.157563266 g/mol

Monoisotopic Mass

232.157563266 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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